3-(2-Aminoethyl)-2,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride
Overview
Description
Scientific Research Applications
Chemical Stability and Reactivity
- Chemical Stability and Boulton–Katritzky Rearrangement: A study explored the chemical stability of 3-(2-aminoethyl)-5-substituted 1,2,4-oxadiazoles and their reactivity in Boulton–Katritzky rearrangement. This reaction produced spiropyrazoline compounds instead of planar structures (Kayukova et al., 2018).
Synthesis and Structural Studies
- Synthesis of 4-Aminopyrimidines: Research on the synthesis of 4-aminopyrimidines from 1,2,4-oxadiazoles revealed a novel heterocyclic rearrangement, forming 4-hydroximinohexahydropyrimidines from 3-(2-aminoethyl)-4,5-dihydro-1,2,4-oxadiazoles (Korbonits et al., 1992).
Energetic Materials
- Insensitive Energetic Materials: A study synthesized 3-amino-1,2,4(4H)-oxadiazol-5-one (AOD) as a targeted energetic material, revealing its potential as an insensitive energetic compound with significant stability and density properties (Kumar et al., 2018).
One-Pot Synthesis Techniques
- Base-Mediated One-Pot Synthesis: Research demonstrated a base-mediated one-pot synthesis method for 3,5-disubstituted 1,2,4-oxadiazoles from nitriles, aldehydes, and hydroxylamine hydrochloride, offering a direct protocol for synthesizing these compounds (Wang et al., 2016).
Tautomeric Studies
- Synthetic and Tautomeric Studies: A study synthesized 5-Amino-2,3-dihydro-1,2,4-oxadiazol-3-one as an analogue of cytosine, exploring its tautomeric properties and finding it to exist predominantly in a lactam form (Ra et al., 1999).
Mechanism of Action
Target of Action
Compounds with similar structures, such as tryptamine, have been known to interact with various neurotransmitter receptors in the brain .
Mode of Action
Tryptamine, for instance, binds to receptor sites in the brain, influencing various physiological states .
Biochemical Pathways
Related compounds like tryptamine are known to play a key role in various biochemical pathways, including those involved in the regulation of motor output, motivation, memory, and endocrine regulation .
Pharmacokinetics
Similar compounds like tryptamine are known to be readily absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Related compounds like tryptamine are known to have a wide range of effects, including acting as a neurotransmitter and influencing various physiological states .
Action Environment
It is known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .
properties
IUPAC Name |
3-(2-aminoethyl)-4H-1,2,4-oxadiazol-5-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2.ClH/c5-2-1-3-6-4(8)9-7-3;/h1-2,5H2,(H,6,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOXIRJDFSBUFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C1=NOC(=O)N1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethyl)-2,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride | |
CAS RN |
1442432-29-2 | |
Record name | 3-(2-aminoethyl)-2,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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